Biotin hydrazide

Vue d'ensemble

Description

L’hydrazide de biotine est un dérivé de la biotine, une vitamine du complexe B hydrosoluble. Elle est couramment utilisée comme sonde pour la détermination de la carbonylation des protéines, formant des bases de Schiff avec les groupes carbonyle . Ce composé est particulièrement utile pour la biotinylation des macromolécules au niveau des groupes glucidiques qui ont été oxydés pour former des aldéhydes .

Méthodes De Préparation

L’hydrazide de biotine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de la biotine avec l’hydrazine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

L’hydrazide de biotine subit plusieurs types de réactions chimiques:

Oxydation: Elle réagit avec les fractions glucidiques oxydées, formant des liaisons hydrazone.

Substitution: Elle peut réagir avec les groupes carboxyle en utilisant la chimie des carbodiimides, formant des liaisons amide.

Les réactifs couramment utilisés dans ces réactions comprennent le périodate de sodium pour l’oxydation et le cyanoborohydrure de sodium pour la réduction . Les principaux produits formés à partir de ces réactions sont les macromolécules biotinylées, qui peuvent être utilisées pour diverses applications .

Applications de recherche scientifique

L’hydrazide de biotine a une large gamme d’applications de recherche scientifique:

Applications De Recherche Scientifique

Protein Carbonylation Detection

Biotin hydrazide is primarily utilized as a probe for the determination of protein carbonylation, a significant post-translational modification associated with oxidative stress and various diseases. The compound reacts specifically with carbonyl groups in proteins, forming stable derivatives that can be easily detected.

- Mechanism : this compound reacts with carbonyl groups at a neutral pH (around 5.5), allowing for selective labeling without the need for catalysts or reducing agents. This makes it an efficient tool for studying oxidative damage in proteins caused by reactive oxygen species.

- Case Study : In a study by Hensley et al., this compound was successfully used to analyze protein carbonylation in human umbilical cord samples, demonstrating its effectiveness in biological samples .

Biotinylation of Biomolecules

This compound is widely used for biotinylating various macromolecules, including proteins and carbohydrates. This process enhances the detection and purification of these biomolecules through affinity interactions with avidin or streptavidin.

- Application : The hydrazide group reacts with aldehyde groups generated from oxidized carbohydrates, facilitating the labeling of glycoproteins while preserving their functional sites. This method is particularly useful for antibodies, as it allows for targeted labeling away from antigen-binding sites.

- Table: Comparison of Biotinylation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct amine labeling | Simple and straightforward | May affect protein function |

| Hydrazide labeling | Preserves functional sites | Requires prior oxidation of sugars |

| Enzymatic labeling | High specificity | More complex and time-consuming |

Affinity Purification Techniques

This compound facilitates the affinity purification of proteins and other biomolecules from complex mixtures. By biotinylating a target molecule, researchers can utilize immobilized avidin to isolate the molecule from a mixture.

- Application : This technique is particularly valuable in proteomics for identifying protein interactions and characterizing post-translational modifications.

- Case Study : Research has shown that this compound can enhance the recovery rates of glycoproteins from cell lysates, providing insights into their interactions and modifications .

Analytical Techniques in Proteomics

In proteomics, this compound enables advanced analytical techniques such as mass spectrometry and Western blotting to identify and quantify modified proteins.

- Application : The formation of stable biotin-protein conjugates allows for efficient capture and analysis using avidin-based methods, improving sensitivity and specificity in detection assays.

- Case Study : A study demonstrated that using this compound in conjunction with mass spectrometry allowed for detailed characterization of oxidatively modified proteins, revealing significant insights into cellular responses to oxidative stress .

Development of Therapeutics

This compound's properties have implications in drug development, particularly in creating targeted therapies that exploit its ability to label specific biomolecules.

- Application : By conjugating therapeutic agents with biotin through hydrazide linkages, researchers can enhance drug delivery systems by targeting specific tissues or cells expressing biotin receptors.

- Case Study : Research has indicated that biotin-conjugated drugs exhibit improved pharmacokinetics and therapeutic efficacy compared to their non-biotinylated counterparts .

Mécanisme D'action

L’hydrazide de biotine exerce ses effets par la formation de liaisons hydrazone avec les groupes carbonyle. Cette réaction est facilitée par le groupe hydrazide, qui réagit spécifiquement avec les groupes aldéhyde en conditions légèrement acides . Les liaisons hydrazone résultantes peuvent être stabilisées davantage par réduction, ce qui rend les molécules biotinylées appropriées pour diverses applications .

Comparaison Avec Des Composés Similaires

L’hydrazide de biotine est unique dans sa capacité à former des liaisons hydrazone stables avec les groupes carbonyle. Des composés similaires comprennent:

Biotine-LC-Hydrazide: Ce composé a un bras espaceur plus long, réduisant l’encombrement stérique dans les tests de liaison à la biotine.

Hydrazide-PEG4-Biotine: Cette variante contient un bras espaceur de polyéthylène glycol, ce qui améliore la solubilité et réduit l’agrégation des molécules marquées.

Ces composés similaires offrent des propriétés différentes, telles que des longueurs de bras espaceur variables et une solubilité, ce qui les rend adaptés à des applications spécifiques .

Activité Biologique

Biotin hydrazide (BHZ) is a biotinyl derivative that serves as a valuable probe for the detection of protein carbonylation, a significant post-translational modification associated with various diseases. This compound reacts specifically with carbonyl groups in proteins, facilitating the study of oxidative stress and other pathological conditions linked to protein damage.

This compound operates through a direct reaction with carbonyl groups, forming stable hydrazones. This reaction occurs under mild conditions, typically at pH 5.5, making BHZ an effective tool for measuring carbonylated proteins in biological samples without the need for additional catalysts or reducing agents . The biotin-streptavidin interaction enables the visualization of labeled proteins through techniques such as fluorescence microscopy.

Reaction Pathway

The reaction mechanism can be summarized as follows:

- Carbonyl Group Reaction : BHZ reacts with carbonyl groups in proteins to form hydrazones.

- Biotinylation : The biotin moiety allows for subsequent affinity purification using streptavidin.

- Detection : Labeled proteins can be detected via fluorescence or mass spectrometry.

1. Detection of Lysyl Oxidase Activity

Research has demonstrated that this compound can be utilized to detect the activity of lysyl oxidases (LOXs), enzymes involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) proteins. In a study, BHZ was employed to biotinylate allysine residues generated during LOX-catalyzed reactions, facilitating the assessment of LOX activity in vascular smooth muscle cells (VSMCs) .

Table 1: Summary of LOX Activity Detection Using this compound

| Parameter | Observation |

|---|---|

| Cell Type | Vascular Smooth Muscle Cells (A7r5) |

| BHZ Concentration | 100 µM |

| Incubation Time | 24 hours |

| Result | Increased BHZ incorporation with LOXL2 overexpression |

2. Protein Carbonylation Studies

BHZ is also instrumental in studying protein carbonylation resulting from oxidative stress. In chronic ethanol consumption studies, BHZ was used to identify over 800 carbonylated proteins across various cellular fractions, indicating its broad applicability in metabolic research .

Table 2: Proteins Identified via this compound Labeling

| Protein Category | Number of Proteins Identified |

|---|---|

| Microsomal | 300 |

| Cytosolic | 350 |

| Mitochondrial | 179 |

Case Study 1: Alcohol-Induced Oxidative Stress

A study examined the effects of chronic ethanol consumption on liver metabolism and identified disrupted diurnal rhythms in glycogen metabolism through protein carbonylation analysis using BHZ . The findings highlighted the role of oxidative stress in liver disease.

Case Study 2: Cardiovascular Research

In cardiovascular studies, BHZ was utilized to assess the role of LOXL2 in fibrosis and vascular aging. The incorporation of BHZ into ECM proteins correlated with increased LOXL2 activity, suggesting a potential therapeutic target for fibrotic diseases .

Propriétés

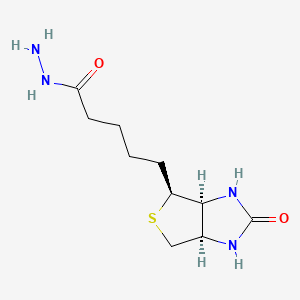

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Record name | Biotin hydrazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985217 | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-86-6 | |

| Record name | Biotin hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.